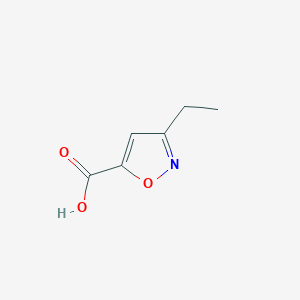

3-Ethylisoxazole-5-carboxylic acid

Cat. No. B082512

Key on ui cas rn:

14633-21-7

M. Wt: 141.12 g/mol

InChI Key: WHBIWWYTGXQXSD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08999981B2

Procedure details

A 0.25 M solution of SEM-Boc protected aminopyrrolopyrazole, E1(III-2) was prepared using anhydrous DMF as solvent. A 0.25 M solution of 3-ethylisoxazole-5-carboxylic acid was prepared using anhydrous DMF as solvent. A fresh 0.5 M solution of o-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyl uronium hexafluorophosphate (HATU) was prepared in anhydrous DMF. To the reaction tube were added 320 L (0.08 mmol, 1 equiv, 0.25M) of the 3-ethylisoxazole-5-carboxylic acid DMF solution prepared, 320 μL (0.080 mmol, 1 equiv, 0.25M) of SEM-Boc protected aminopyrrolopyrazole DMF solution prepared, and 40 μL (0.288 mmol, 3.6 equiv) neat TEA followed by the 160 μL (0.080 mmol, 1 equiv) of the HATU DMF solution. The reaction mixtures were stirred at 60° C. for 16 h. Then the tube was allowed to cool to room temperature. The solvents and volatiles from the tubes were removed in vacuo. To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH. After the tube was covered with Parafilm, the covered test tube was vigorously shaken until all residues have dissolved or the mixtures are completely homogenized. The agitation was stopped and the phases were allowed to separate completely. The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube. EtOAc (0.5 mL) was added to the tube and extracted the organic layers after the agitation of the mixtures and these procedures were repeated twice. The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they were dry. To the residue was added 0.6 mL (2.4 mmol, 30 equiv) of 4M HCl in dioxane and the mixtures were stirred at room temperature for 2 h. Then the solvent, volatiles and HCl from the tube were removed in vacuo. To the residue were added 500 μL anhydrous DMA, 70 μL neat DIPEA (0.400 mmol, 5 equiv.). A 0.25 M solution of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride, E1(VI), in anhydrous CH2Cl2 was prepared.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

SEM-Boc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

aminopyrrolopyrazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

3-ethylisoxazole-5-carboxylic acid DMF

Quantity

320 L

Type

reactant

Reaction Step Ten

Name

SEM-Boc

Quantity

320 μL

Type

reactant

Reaction Step Eleven

Name

aminopyrrolopyrazole DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

TEA

Quantity

40 μL

Type

reactant

Reaction Step Thirteen

Name

HATU DMF

Quantity

160 μL

Type

reactant

Reaction Step Fourteen

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:9]([O:11]C(C)(C)C)=[O:10])[O:2]CC[Si](C)(C)C.NC1N=[N:19][C:20]2[C:21]=1N=[CH:23][CH:24]=2.NC1N=NC2C=1N=CC=2.CN(C=O)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C=O)C.Cl.CCN(C(C)C)C(C)C.C[C@H]1CN2CCC[C@H]2CN1C(Cl)=O>CN(C=O)C.O1CCOCC1.C(Cl)Cl.CC(N(C)C)=O>[CH2:24]([C:20]1[CH:21]=[C:1]([C:9]([OH:11])=[O:10])[O:2][N:19]=1)[CH3:23] |f:2.3,4.5.6|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1N(C[C@H]2N(C1)CCC2)C(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Seven

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

SEM-Boc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C

|

Step Nine

|

Name

|

aminopyrrolopyrazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1N=NC=2C1N=CC2

|

Step Ten

[Compound]

|

Name

|

3-ethylisoxazole-5-carboxylic acid DMF

|

|

Quantity

|

320 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

SEM-Boc

|

|

Quantity

|

320 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC[Si](C)(C)C)C(=O)OC(C)(C)C

|

Step Twelve

|

Name

|

aminopyrrolopyrazole DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1N=NC=2C1N=CC2.CN(C)C=O

|

Step Thirteen

[Compound]

|

Name

|

TEA

|

|

Quantity

|

40 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

HATU DMF

|

|

Quantity

|

160 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F.CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred at 60° C. for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixtures

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents and volatiles from the tubes were removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the covered test tube was vigorously shaken until all residues

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

have dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixtures are completely homogenized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

EtOAc (0.5 mL) was added to the tube

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted the organic layers after the agitation of the mixtures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dry

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixtures were stirred at room temperature for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the solvent, volatiles and HCl from the tube were removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=NOC(=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |